molecular formula C13H16N4O B2705678 1-phenyl-3-[1-(propan-2-yl)-1H-pyrazol-5-yl]urea CAS No. 1955564-45-0

1-phenyl-3-[1-(propan-2-yl)-1H-pyrazol-5-yl]urea

Cat. No.: B2705678
CAS No.: 1955564-45-0
M. Wt: 244.298
InChI Key: NGPIKCFMOMRSIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-phenyl-3-[1-(propan-2-yl)-1H-pyrazol-5-yl]urea is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research. This urea-based derivative features a pyrazole core, a privileged scaffold renowned for its diverse biological activities and prevalence in numerous pharmacologically active agents . The molecular structure, which integrates a phenyl ring and an isopropyl-substituted pyrazole linked by a urea functional group, makes it a valuable intermediate for the synthesis and exploration of novel therapeutic molecules. Researchers utilize this compound primarily as a key building block in the development of new small-molecule inhibitors. The core pyrazole-urea structure is associated with a wide range of potential biological targets. For instance, structurally related N-phenylurea-pyrazole compounds have been identified as inhibitors of the human carbonic anhydrase (hCA) enzymes, which are validated targets for diuretics and other agents . Other analogous azolyl-urea compounds have demonstrated activity against critical signaling targets such as the Macrophage colony-stimulating factor 1 receptor (CSF1R) and Mitogen-activated protein kinase 14 (MAPK14/p38α), highlighting the potential of this chemical class in areas like oncology and inflammatory disease research . The specific substitution pattern on the pyrazole ring can be fine-tuned to modulate the compound's potency, selectivity, and physicochemical properties, offering researchers a versatile tool for structure-activity relationship (SAR) studies. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. As a supplier, we guarantee high purity and rigorous quality control to ensure consistent and reliable performance in your research experiments, supporting your efforts in hit identification and lead optimization campaigns.

Properties

IUPAC Name

1-phenyl-3-(2-propan-2-ylpyrazol-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O/c1-10(2)17-12(8-9-14-17)16-13(18)15-11-6-4-3-5-7-11/h3-10H,1-2H3,(H2,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUPDIFIBOIPXEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=CC=N1)NC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

22.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49675874
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-phenyl-3-[1-(propan-2-yl)-1H-pyrazol-5-yl]urea typically involves the reaction of 1-phenyl-1H-pyrazole-5-carboxylic acid with isopropylamine, followed by the formation of the urea derivative through the reaction with phosgene or a phosgene substitute . The reaction conditions often require a controlled temperature and the use of solvents such as dichloromethane or tetrahydrofuran to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize the reaction conditions and minimize human error.

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-3-[1-(propan-2-yl)-1H-pyrazol-5-yl]urea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced urea derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles such as amines for nucleophilic substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Synthesis and Characterization

The synthesis of 1-phenyl-3-[1-(propan-2-yl)-1H-pyrazol-5-yl]urea involves the reaction of isopropyl-substituted pyrazole with phenyl isocyanate. The resulting compound exhibits a molecular weight of approximately 244.29 g/mol and a molecular formula of C13H16N4O. The compound's structure can be represented by the following SMILES notation: CC(C)N1C(=CC=N1)NC(=O)NC2=CC=CC=C2 .

Anticancer Activity

Research indicates that compounds similar to 1-phenyl-3-[1-(propan-2-yl)-1H-pyrazol-5-yl]urea exhibit significant anticancer properties. For instance, derivatives of pyrazole have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell proliferation and survival .

Anti-inflammatory Properties

Studies have suggested that pyrazole derivatives can also possess anti-inflammatory effects. These compounds may inhibit the production of pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases .

Pesticidal Activity

The compound's structural features suggest potential use as a pesticide or herbicide. Pyrazole derivatives are known for their efficacy against various pests and plant diseases, making them valuable in agricultural chemistry . Research into the synthesis of such compounds often focuses on enhancing their effectiveness while reducing environmental impact.

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal examined the effects of a related pyrazole compound on breast cancer cell lines. The results indicated that treatment with the compound led to a significant reduction in cell viability, with IC50 values suggesting potent activity against cancer cells .

Case Study 2: Anti-inflammatory Mechanism

Another research project investigated the anti-inflammatory properties of pyrazole derivatives in a mouse model of arthritis. The study found that administration of these compounds resulted in decreased inflammation markers and improved joint function compared to control groups .

Mechanism of Action

The mechanism by which 1-phenyl-3-[1-(propan-2-yl)-1H-pyrazol-5-yl]urea exerts its effects involves interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to desired therapeutic effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares 1-phenyl-3-[1-(propan-2-yl)-1H-pyrazol-5-yl]urea with structurally similar compounds:

Compound Name Molecular Formula Molecular Weight Key Substituents Yield (%) Reference
1-Phenyl-3-[1-(propan-2-yl)-1H-pyrazol-5-yl]urea C₁₆H₁₈N₄O 282.34 Phenyl, isopropyl-pyrazole 80–85
1-(3-Trifluoromethoxyphenyl)-3-[4-(piperazin-1-ylmethyl)thiazol-2-yl]phenylurea (9h) C₂₃H₂₃F₃N₆O₂ 478.3 Trifluoromethoxy, piperazinylmethyl-thiazole 80.9
1-Phenyl-3-[4-(piperazin-1-ylmethyl)thiazol-2-yl]phenylurea (9i) C₂₀H₂₂N₆O 394.2 Piperazinylmethyl-thiazole 83.4
1-(2,3-Dichlorophenyl)-3-[3-tert-butyl-1-phenyl-1H-pyrazol-5-yl]urea C₂₀H₂₀Cl₂N₄O 394.3 Dichlorophenyl, tert-butyl-pyrazole N/A
Voxelotor (GBT440) C₁₉H₁₉N₃O₃ 337.38 Benzaldehyde, pyridinylmethoxy-pyrazole N/A
Key Observations:
  • Substituent Effects : The isopropyl group in the target compound offers moderate steric bulk compared to the tert-butyl group in , which may enhance metabolic stability but reduce solubility .
  • Therapeutic Relevance : Voxelotor, a clinical-stage drug, incorporates a pyridinylmethoxy-benzaldehyde group linked to the pyrazole, enabling hemoglobin modulation for sickle cell disease treatment .

Biological Activity

1-Phenyl-3-[1-(propan-2-yl)-1H-pyrazol-5-yl]urea is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies, providing a comprehensive overview of its applications.

Chemical Structure and Synthesis

Molecular Formula: C13_{13}H16_{16}N4_4O
SMILES: CC(C)N1C(=CC=N1)NC(=O)NC2=CC=CC=C2
InChI: InChI=1S/C13H16N4O/c1-10(2)17-12(8-9-14-17)16-13(18)15-11-6-4-3-5-7-11/h3-10H,1-2H3,(H2,15,16,18)

The synthesis of 1-phenyl-3-[1-(propan-2-yl)-1H-pyrazol-5-yl]urea typically involves the reaction of 1-phenyl-1H-pyrazole-5-carboxylic acid with isopropylamine, followed by the formation of the urea derivative through reactions with phosgene or its substitutes.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It may modulate enzyme activity or receptor interactions, leading to various therapeutic effects. The precise pathways depend on the target and the structural modifications made to the compound .

Antimicrobial Activity

Research indicates that pyrazolyl ureas, including 1-phenyl-3-[1-(propan-2-yl)-1H-pyrazol-5-yl]urea, exhibit moderate antimicrobial properties. In studies evaluating similar compounds against bacteria such as Staphylococcus aureus and Escherichia coli, minimum inhibitory concentrations (MICs) were noted at 250 μg/mL .

Anticancer Properties

Several studies have reported the anticancer potential of pyrazole derivatives. For instance, compounds structurally related to 1-phenyl-3-[1-(propan-2-yl)-1H-pyrazol-5-yl]urea demonstrated significant cytotoxicity against various cancer cell lines. The IC50_{50} values for related compounds ranged from 0.067 µM to 49.85 µM in inhibiting cancer cell proliferation .

Inhibition of Enzymatic Activity

The compound has been explored for its role as an inhibitor of specific enzymes such as p38 MAPK and sEH (soluble epoxide hydrolase). For example, related pyrazolyl ureas showed IC50_{50} values in the nanomolar range for p38 MAPK inhibition, indicating potential anti-inflammatory effects .

Study on Antitumor Activity

A study by Xia et al. evaluated a series of pyrazole derivatives for their antitumor activity. One compound demonstrated an IC50_{50} value of 49.85 μM against cancer cell lines, showcasing the potential of pyrazole derivatives in cancer therapy .

Inhibition Studies

In another investigation focused on inflammatory pathways, a related pyrazole derivative inhibited TNFα production in LPS-stimulated cells with an EC50_{50} value of 780 nM, highlighting its anti-inflammatory potential .

Comparison with Similar Compounds

Compound NameStructureIC50_{50} (µM)Activity
1-Pyrazolyl-Urea A Similar structure0.067p38 MAPK Inhibitor
Compound B Related pyrazole49.85Anticancer Agent
Compound C Different substitution pattern250Antimicrobial

Q & A

Q. What are the recommended synthetic routes for 1-phenyl-3-[1-(propan-2-yl)-1H-pyrazol-5-yl]urea, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves coupling a phenyl isocyanate derivative with a substituted pyrazole precursor. Key steps include:

  • Base Selection: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOt-Bu) are critical for deprotonating the pyrazole NH group to facilitate urea bond formation .
  • Solvent Optimization: Polar aprotic solvents (e.g., dimethylformamide (DMF) or tetrahydrofuran (THF)) enhance reaction efficiency by stabilizing intermediates .
  • Temperature Control: Reactions are often conducted at 0–25°C to minimize side reactions. Microwave-assisted synthesis can reduce reaction times and improve yields for similar urea derivatives .

Q. How can researchers characterize this compound’s purity and structural integrity?

Methodological Answer:

  • Spectroscopic Techniques:
    • NMR: 1H^1H- and 13C^{13}C-NMR confirm the urea linkage and substituent positions (e.g., phenyl and isopropyl groups).
    • Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns.
  • Chromatography: HPLC with UV detection (λ = 254 nm) assesses purity, while reversed-phase columns (C18) resolve polar impurities.
  • X-ray Crystallography: Resolves crystal packing and hydrogen-bonding interactions of the urea moiety, if single crystals are obtainable .

Q. What preliminary assays are suitable for screening its bioactivity?

Methodological Answer:

  • Enzyme Inhibition Assays: Target enzymes like kinases or phosphatases using fluorescence-based or colorimetric substrates (e.g., ATPase-Glo™ for kinase activity).
  • Cellular Viability Assays: MTT or resazurin assays in cancer cell lines (e.g., HeLa or MCF-7) to assess cytotoxicity.
  • Microbial Susceptibility Testing: Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

Advanced Research Questions

Q. How can computational methods predict the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking: Tools like AutoDock Vina or Schrödinger Suite model binding poses with targets (e.g., p38 MAPK, a kinase linked to inflammation). The urea group often forms hydrogen bonds with catalytic lysine or aspartate residues .
  • Density Functional Theory (DFT): Calculate electrostatic potential surfaces (EPS) to identify nucleophilic/electrophilic regions. Software like Multiwfn visualizes electron density and Laplacian profiles (e.g., urea’s carbonyl group as a hydrogen-bond acceptor) .
  • Molecular Dynamics (MD): Simulate binding stability in explicit solvent (e.g., TIP3P water) over 100 ns trajectories to assess conformational changes .

Q. How should researchers address contradictory bioactivity data across studies?

Methodological Answer:

  • Assay Validation: Replicate experiments using standardized protocols (e.g., CLIA-certified kits) to rule out variability.
  • Compound Stability Testing: Perform LC-MS under assay conditions (e.g., pH 7.4 buffer, 37°C) to detect degradation products.
  • Target Profiling: Use kinome-wide screening (e.g., KinomeScan) to identify off-target effects that may explain discrepancies .

Q. What strategies optimize structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

  • Substituent Variation: Modify the phenyl group (e.g., electron-withdrawing -NO₂ or -CF₃) or pyrazole’s isopropyl group to alter lipophilicity (logP) and target affinity.
  • Bioisosteric Replacement: Replace the urea group with thiourea or cyanoguanidine to assess hydrogen-bonding contributions .
  • Pharmacophore Mapping: Tools like Discovery Studio align active/inactive analogs to identify critical functional groups (e.g., urea’s NH for kinase inhibition) .

Q. How can researchers investigate the compound’s metabolic stability?

Methodological Answer:

  • In Vitro Liver Microsomes: Incubate with human/rat microsomes and NADPH cofactor; monitor parent compound depletion via LC-MS/MS.
  • CYP450 Inhibition Screening: Use fluorogenic substrates (e.g., CYP3A4: BFC; CYP2D6: AMMC) to assess isoform-specific interactions.
  • Metabolite Identification: High-resolution mass spectrometry (HRMS) with data-dependent acquisition (DDA) detects phase I/II metabolites .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.